(R)-1-(Naphthalen-1-yl)-N-((R)-1-phenylethyl)ethanamine
Overview
Description
®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a naphthalene ring and a phenylethyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and phenylethylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction could produce naphthalen-1-yl-ethanol derivatives.
Scientific Research Applications
®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, particularly in the synthesis of β-amino acids and enantioselective reactions.
Biology: The compound may be used in studies related to enzyme interactions and protein binding.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Naphthalen-1-yl)-N-((S)-1-phenylethyl)ethanamine: The enantiomer of the compound, which may have different biological activities and properties.
1-(Naphthalen-1-yl)-N-phenylethylamine: A structurally similar compound lacking the chiral centers.
Naphthalen-1-yl-ethanamine: A simpler analog with only the naphthalene ring and ethanamine backbone.
Uniqueness
®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine is unique due to its chiral centers, which can impart specific stereochemical properties and biological activities. This makes it valuable in applications requiring enantioselectivity and chiral recognition.
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-1-phenylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-16,21H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWPJJFNHXBWDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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